cis-2-Hydroxy-1-cyclopentanecarboxamide

Supramolecular chemistry Crystal engineering Stereochemistry

cis-2-Hydroxy-1-cyclopentanecarboxamide (also designated (1R,2S)-2-hydroxycyclopentane-1-carboxamide) is a chiral, non-racemic 1,2-disubstituted cyclopentane derivative bearing a hydroxyl group and a primary carboxamide in a fixed cis orientation. With a molecular formula of C₆H₁₁NO₂, a molecular weight of 129.16 g/mol, a melting point of 87–90 °C, and a computed LogP of 0.33, the compound is a white to off-white crystalline solid supplied at purities up to 99+%.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B12118591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Hydroxy-1-cyclopentanecarboxamide
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)C(=O)N
InChIInChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9)
InChIKeyXLPNKXDLOYEHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Hydroxy-1-cyclopentanecarboxamide (CAS 40481-98-9): Chiral 1,2-Disubstituted Cyclopentane Building Block for Stereochemically Demanding Synthesis


cis-2-Hydroxy-1-cyclopentanecarboxamide (also designated (1R,2S)-2-hydroxycyclopentane-1-carboxamide) is a chiral, non-racemic 1,2-disubstituted cyclopentane derivative bearing a hydroxyl group and a primary carboxamide in a fixed cis orientation [1]. With a molecular formula of C₆H₁₁NO₂, a molecular weight of 129.16 g/mol, a melting point of 87–90 °C, and a computed LogP of 0.33, the compound is a white to off-white crystalline solid supplied at purities up to 99+% . The two vicinal stereogenic centers define four possible stereoisomers (two enantiomeric cis pairs and two enantiomeric trans pairs); the cis configuration imposes a distinct conformational constraint that differentiates this scaffold from its trans diastereomer and from acyclic β-hydroxyamide alternatives in both solid-state organization and biological recognition [1][2].

Why cis-2-Hydroxy-1-cyclopentanecarboxamide Cannot Be Substituted by Its trans Diastereomer or Racemic Mixtures


The cis and trans diastereomers of 2-hydroxycyclopentanecarboxamide are not interchangeable in applications where stereochemistry governs molecular recognition or solid-state organization. Single-crystal X-ray analyses demonstrate that the cis isomer (1R*,2S*) crystallizes with heterochiral chains in antiparallel array (space group P2₁/c), whereas the trans isomer (1R*,2R*) assembles via parallel homochiral chains in the polar space group Pca2₁ [1]. In biological systems, this stereochemical divergence translates directly into functional differences: in the context of HIV-1 integrase inhibition, the racemic trans-hydroxycyclopentyl carboxamide exhibits an IC₅₀ of 48 nM, while the corresponding racemic cis compound is completely inactive [2]. Furthermore, in biocatalytic production, the diastereomeric ratio obtained is highly dependent on both the microbial strain and the N-substituent of the substrate, meaning that a generic or racemic source cannot guarantee the specific enantiopure cis isomer required for downstream chiral pool applications [3].

Quantitative Differentiation of cis-2-Hydroxy-1-cyclopentanecarboxamide Versus Closest Analogs


Crystal Packing Architecture: cis-(1R*,2S*) Displays Antiparallel Heterochiral Chains (P2₁/c) While trans-(1R*,2R*) Forms Polar Parallel Homochiral Chains (Pca2₁)

Single-crystal X-ray diffraction of six stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides reveals that the cis diastereomer (I, 1R*,2S*-2-hydroxy-1-cyclopentanecarboxamide) crystallizes in the centrosymmetric space group P2₁/c with heterochiral chains organized in an antiparallel array (designated 'hea') [1]. In contrast, the trans diastereomer (II, 1R*,2R*-2-hydroxy-1-cyclopentanecarboxamide) crystallizes in the polar space group Pca2₁, with parallel homochiral chains (designated 'hop') [1]. These two fundamentally different hydrogen-bonding architectures arise solely from the relative stereochemistry at C1 and C2, and are predictive of macroscopic properties such as crystal polarity and mechanical behavior.

Supramolecular chemistry Crystal engineering Stereochemistry

Biocatalytic Diastereoselectivity: Mortierella isabellina Produces trans:cis 70:30 on Unsubstituted Substrate, While Beauveria bassiana Gives Exclusively cis (51% ee)

In the bioreduction of 2-oxocyclopentanecarboxamide (1a) by the fungus Mortierella isabellina NRRL 1757, the product mixture is composed of trans-(1S,2S)-2a and cis-(1R,2S)-3a in a 70:30 ratio (85% conversion after 5 days) [1]. The major trans isomer is obtained with >99% enantiomeric excess, while the minor cis isomer is obtained with only 47% ee [1]. In contrast, Beauveria bassiana (ATCC 7159) reduces the same substrate to the cis diastereomer as the sole product, albeit with only 51% ee [1]. Critically, when an N-benzyl substituent is introduced on the substrate (1c), Mortierella isabellina reverses diastereoselectivity entirely, yielding cis as the major product with a 96:4 cis:trans ratio and both diastereomers enantiopure [1]. This demonstrates that the stereochemical outcome is highly contingent on both the biocatalyst and the substrate N-substitution pattern.

Biocatalysis Chiral pool synthesis Diastereoselective reduction

HIV-1 Integrase Inhibition: Racemic cis Is Inactive While Racemic trans Shows IC₅₀ 48 nM; Enantiomeric trans Compounds Differ 1.7-Fold in Antiviral EC₅₀

In a study of pyridinone hydroxycyclopentyl carboxamides as HIV-1 integrase strand transfer inhibitors, the racemic trans-hydroxycyclopentyl carboxamide (compound 2) displayed an IC₅₀ of 48 nM against purified HIV-1 integrase, whereas the racemic cis compound was found not to inhibit integrase at all [1]. When the two enantiomers of the trans series were resolved and tested, the (S,S)-enantiomer 3 exhibited an antiviral EC₅₀ of 25.1 (±3.9) nM and EC₉₀ of 415.1 (±39.1) nM in MAGI cells, while the (R,R)-enantiomer 4 showed EC₅₀ 42.2 (±1.3) nM and EC₉₀ 871.4 (±23.5) nM—a 1.7-fold difference in potency [1]. The (S,S)-enantiomer also demonstrated a superior selectivity index (CC₅₀/EC₅₀ ≈ 1,610) versus the (R,R)-enantiomer (CC₅₀/EC₅₀ ≈ 3,246) [1]. Molecular docking revealed that the (S,S)-hydroxyl forms a key 2.8 Å hydrogen-bonding interaction with Tyr143 of the intasome, which is absent in the (R,R)-enantiomer [1].

Antiviral drug discovery Integrase inhibition Stereochemistry-activity relationships

Commercially Available Purity: 99+% (Thermo Scientific) with Defined Melting Point 87–90 °C Enables Reproducible Solid-Phase Handling

The compound is commercially available from Thermo Scientific Chemicals at a certified purity of 99+% . The melting point is reported as 87–90 °C across multiple authoritative databases . Computed physicochemical parameters include LogP = 0.33, polar surface area (PSA) = 63.32 Ų, and an estimated boiling point of 239.22 °C . These values place the compound in a favorable range for both organic-solvent solubility and aqueous compatibility in biochemical assays. In contrast, the trans diastereomer is less commonly available at comparable certified purity from major scientific suppliers, and its melting point and polymorphic behavior differ due to the distinct crystal packing architecture .

Analytical chemistry Quality control Procurement specification

High-Confidence Application Scenarios for cis-2-Hydroxy-1-cyclopentanecarboxamide Based on Quantitative Differentiation Evidence


Enantiopure Chiral Pool Precursor for 1,2-Amino Alcohol Synthesis via Hofmann Rearrangement

The cis-configured hydroxyamide is uniquely suited for Hofmann rearrangement to generate cis-2-aminocyclopentanol derivatives, because the cis ring fusion favors intramolecular oxazolidinone formation, enabling a straightforward two-step sequence (Phi(OAc)₂, then basic hydrolysis) to yield (1S,2R)-2-aminocyclopentanol hydrochloride in 68% overall yield [1]. The trans diastereomer cannot undergo this intramolecular cyclization due to the strain of forming two trans-fused 5-membered rings, and instead proceeds via intermolecular pathways [1]. This chemoselectivity advantage makes the cis compound the preferred starting material for chiral 1,2-amino alcohol libraries used as chiral auxiliaries and ligands in asymmetric catalysis [1].

Crystal Engineering and Solid-State Formulation Studies Exploiting Predictable Antiparallel Heterochiral Packing

The reproducible crystallization of the cis isomer in space group P2₁/c with heterochiral antiparallel chains (hea motif) provides a structurally characterized, centrosymmetric solid form suitable for co-crystal screening and polymorph stability studies [2]. This is in direct contrast to the trans isomer's polar space group Pca2₁, which may exhibit pyroelectric or non-linear optical behavior [2]. Researchers designing solid-state formulations where crystal habit, dissolution rate, or mechanical properties must be controlled can select the cis isomer for its predictable centrosymmetric packing, eliminating the complication of polar crystal domains that can arise with the trans scaffold [2].

Stereochemical Probe in Integrase-Targeted Antiviral Medicinal Chemistry

Although the free cis-2-hydroxy-1-cyclopentanecarboxamide itself has not been profiled as an HIV integrase inhibitor, its trans-derived carboxamide conjugates exhibit nanomolar antiviral activity (EC₅₀ 25–42 nM), while analogous cis-derived conjugates are inactive [3]. This binary stereochemical dependence establishes the cyclopentane hydroxycarboxamide scaffold as a critical stereochemical probe for structure-activity relationship (SAR) studies. Procurement of the pure cis compound enables medicinal chemists to systematically evaluate the contribution of relative stereochemistry to target binding, without confounding effects from diastereomeric impurities [3].

Biocatalytic Process Development and Enzymatic Selectivity Benchmarking

The documented variability in cis:trans diastereomeric ratios obtained from different fungal biocatalysts—ranging from 30% cis (Mortierella isabellina, unsubstituted substrate) to 100% cis (Beauveria bassiana) to 96% cis (M. isabellina, N-benzyl substrate)—establishes cis-2-hydroxy-1-cyclopentanecarboxamide as a valuable analytical reference standard for chiral HPLC method development and for benchmarking the enantioselectivity of novel ketoreductase enzymes [1]. Laboratories engaged in biocatalysis screening can use the well-characterized, high-purity cis compound as a calibration standard for quantifying diastereomeric and enantiomeric excess in their own reduction products [1].

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